![molecular formula C27H37NO7 B132556 (2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid CAS No. 900811-41-8](/img/structure/B132556.png)
(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid
Übersicht
Beschreibung
(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid is a useful research compound. Its molecular formula is C27H37NO7 and its molecular weight is 487.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid, commonly referred to by its IUPAC name, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₃₀H₃₉N₃O₇
- CAS Number : 900811-41-8
- Molecular Weight : 525.64 g/mol
- Purity : Typically available at 96% or higher.
The compound exhibits biological activity primarily through modulation of metabolic pathways. It has been shown to interact with specific receptors involved in metabolic regulation and inflammation. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in lipid metabolism, which may contribute to its anti-inflammatory effects.
- Receptor Modulation : It acts as a modulator for various nuclear receptors that regulate gene expression related to metabolism and inflammation.
- Antioxidant Properties : The presence of methoxy groups in its structure suggests potential antioxidant activity, which can mitigate oxidative stress in cells.
Pharmacological Effects
Research has demonstrated several pharmacological effects associated with this compound:
- Anti-inflammatory Activity : Studies indicate that this compound significantly reduces pro-inflammatory cytokines in vitro.
- Antidiabetic Effects : In animal models, the compound has shown to improve insulin sensitivity and glucose tolerance, suggesting potential use in managing diabetes.
Case Studies
- Study on Anti-inflammatory Effects :
- Diabetes Management Research :
Summary of Biological Activities
Wissenschaftliche Forschungsanwendungen
Antihypertensive Drug Development
This compound is primarily recognized as an intermediate in the synthesis of Aliskiren , a direct renin inhibitor used to treat hypertension. Aliskiren is marketed under the brand name Tekturna and represents a novel class of antihypertensive medications. The role of (2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid in this context is crucial as it contributes to the overall efficacy and safety profile of the final drug product.
Research on Pharmacodynamics and Pharmacokinetics
Studies have indicated that compounds like this compound exhibit favorable pharmacokinetic properties. Research highlights include:
- Absorption : The compound demonstrates good oral bioavailability.
- Metabolism : It undergoes metabolic processes that enhance its therapeutic effects while minimizing adverse reactions.
Synthesis Pathways
-
Synthetic Route to Aliskiren :
- The synthesis of Aliskiren involves several steps where this compound serves as a key intermediate.
- The process typically includes the formation of various derivatives that enhance solubility and bioactivity.
-
Comparative Studies :
- Research comparing the efficacy of Aliskiren with other antihypertensives has shown that formulations containing this compound yield better results in terms of blood pressure reduction and patient tolerance.
Data Table: Comparison of Antihypertensive Agents
Compound Name | Mechanism of Action | Clinical Use | Efficacy |
---|---|---|---|
Aliskiren | Direct renin inhibitor | Hypertension | High |
Lisinopril | ACE inhibitor | Hypertension | Moderate |
Amlodipine | Calcium channel blocker | Hypertension | High |
Eigenschaften
IUPAC Name |
(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37NO7/c1-19(2)22(15-21-11-12-24(33-4)25(16-21)34-14-8-13-32-3)17-23(26(29)30)28-27(31)35-18-20-9-6-5-7-10-20/h5-7,9-12,16,19,22-23H,8,13-15,17-18H2,1-4H3,(H,28,31)(H,29,30)/t22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYJFEXIUDQQFH-GOTSBHOMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468946 | |
Record name | (|AS,|AS)-4-Methoxy-3-(3-methoxypropoxy)-|A-(1-methylethyl)-|A-[[(phenylmethoxy)carbonyl]amino]benzenepentanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20468946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900811-41-8 | |
Record name | (αS,γS)-4-Methoxy-3-(3-methoxypropoxy)-γ-(1-methylethyl)-α-[[(phenylmethoxy)carbonyl]amino]benzenepentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=900811-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (|AS,|AS)-4-Methoxy-3-(3-methoxypropoxy)-|A-(1-methylethyl)-|A-[[(phenylmethoxy)carbonyl]amino]benzenepentanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20468946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.